molecular formula C16H16F6N4O3 B12362453 Magl-IN-15

Magl-IN-15

Cat. No.: B12362453
M. Wt: 426.31 g/mol
InChI Key: MAMQBHZLRNEZMC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Magl-IN-15 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by regulating the levels of 2-arachidonoylglycerol (2-AG). This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magl-IN-15 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput screening methods to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Magl-IN-15 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

Magl-IN-15 has a wide range of scientific research applications, including:

Mechanism of Action

Magl-IN-15 exerts its effects by selectively inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2. This activation leads to various physiological effects, including anti-inflammatory, neuroprotective, and anticancer activities .

Comparison with Similar Compounds

Magl-IN-15 is compared with other MAGL inhibitors, such as:

This compound stands out due to its unique chemical structure and high selectivity for MAGL, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C16H16F6N4O3

Molecular Weight

426.31 g/mol

IUPAC Name

1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridazin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C16H16F6N4O3/c17-15(18,19)12(16(20,21)22)29-13(28)26-6-3-14(4-7-26)8-9(14)11(27)24-10-2-1-5-23-25-10/h1-2,5,9,12H,3-4,6-8H2,(H,24,25,27)/t9-/m1/s1

InChI Key

MAMQBHZLRNEZMC-SECBINFHSA-N

Isomeric SMILES

C1CN(CCC12C[C@@H]2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1CN(CCC12CC2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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